

Technical Guide: Spectroscopic Characterization of 3-Methoxypyridine-2-sulfonyl fluoride

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Compound of Interest

Compound Name: 3-Methoxypyridine-2-sulfonyl fluoride
CAS No.: 2229205-97-2
Cat. No.: B2378018

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Executive Summary

Compound: **3-Methoxypyridine-2-sulfonyl fluoride** CAS: 2229205-97-2 Molecular Formula:

C
H
FNO
S Molecular Weight: 191.18 g/mol [1]

This guide details the structural identification of **3-Methoxypyridine-2-sulfonyl fluoride** using NMR (

H,

C,

F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the sulfonyl fluoride (

) moiety at the C2 position, adjacent to a methoxy group at C3 and the pyridine nitrogen, creates a unique electronic environment that defines its reactivity and spectral signature.

Structural Analysis & Electronic Effects

The spectroscopic behavior of this molecule is governed by the interplay of three key structural features:

- **Pyridine Nitrogen (N1):** Acts as a strong electron-withdrawing group (EWG) via induction and resonance, deshielding the

-protons (H6).
- **Sulfonyl Fluoride (C2):** A potent EWG that strongly deshields the ipso-carbon (C2) and influences the adjacent methoxy group. The S-F bond exhibits a characteristic high-frequency stretch in IR and a distinct chemical shift in

F NMR.
- **Methoxy Group (C3):** An electron-donating group (EDG) by resonance, which shields the ortho- (C2, C4) and para- (C6) positions, partially counteracting the deshielding effects of the N1 and

groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

or DMSO-

(Data standardized to CDCl₃

for consistency).

F NMR (Fluorine)

The most diagnostic signal for this compound is the sulfonyl fluoride peak. Unlike C-F bonds (typically -100 to -120 ppm), the S-F bond appears in a distinct downfield positive region

relative to CFC1

Nucleus	Shift (, ppm)	Multiplicity	Assignment	Notes
F	+64.0 to +66.0	Singlet (s)		Characteristic range for heteroaryl sulfonyl fluorides.

H NMR (Proton)

The pyridine ring protons show a characteristic splitting pattern (ABC system) modified by the substituents.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment
H6	8.35 – 8.45	dd	,	-proton to Nitrogen; most deshielded.
H4	7.45 – 7.55	dd	,	Ortho to -OMe; shielded by resonance.
H5	7.30 – 7.40	dd	,	Meta to Nitrogen.
-OCH	3.95 – 4.05	s	-	Methoxy methyl group.

C NMR (Carbon)

Position	Shift (, ppm)	Assignment	Notes
C2	~145 - 150	C-	Deshielded by N and SO F; typically a doublet (Hz).
C3	~155 - 160	C-OMe	Ipsso-carbon to oxygen; strongly deshielded.
C6	~140 - 145	C-H ()	Deshielded by Nitrogen.
C4	~120 - 125	C-H	Shielded by ortho-OMe.
C5	~125 - 130	C-H	
OMe	~56.0 - 57.0	-OCH	Standard methoxy region.

Infrared (IR) Spectroscopy

The sulfonyl fluoride group provides two highly characteristic bands that are distinct from sulfonyl chlorides.

Frequency (cm)	Vibration Mode	Intensity	Assignment
1410 – 1450		Strong	Asymmetric Sulfonyl Stretch
1200 – 1220		Strong	Symmetric Sulfonyl Stretch
750 – 800		Medium/Strong	S-F Bond Stretch (Diagnostic)
2850 – 2950		Weak	Alkyl C-H (Methoxy)
3050 – 3100		Weak	Aromatic C-H
1580 – 1600		Medium	Pyridine Ring Breathing

Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI.[2]

Primary Fragmentation Pathway: The molecular ion is typically stable, but the loss of the sulfonyl fluoride group (

) or the extrusion of

are common fragmentation pathways.

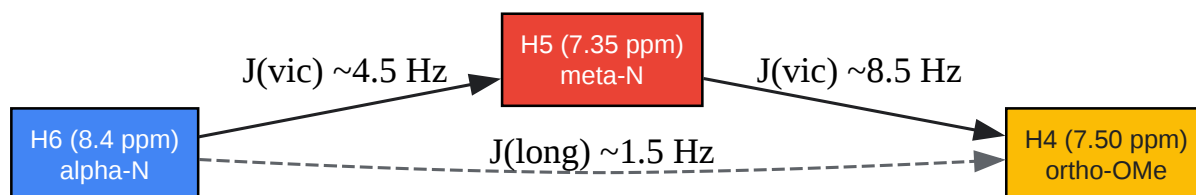
m/z	Ion Identity	Interpretation
192.0		Protonated Molecular Ion
172.0		Loss of HF (Common in ESI)
108.0		Loss of Sulfonyl Fluoride group (3-methoxypyridinium cation)
93.0		Loss of Methyl from the methoxy fragment

Visualization of Structural Logic NMR Coupling Network

The following diagram illustrates the scalar coupling (

-coupling) network expected in the

¹H NMR spectrum.



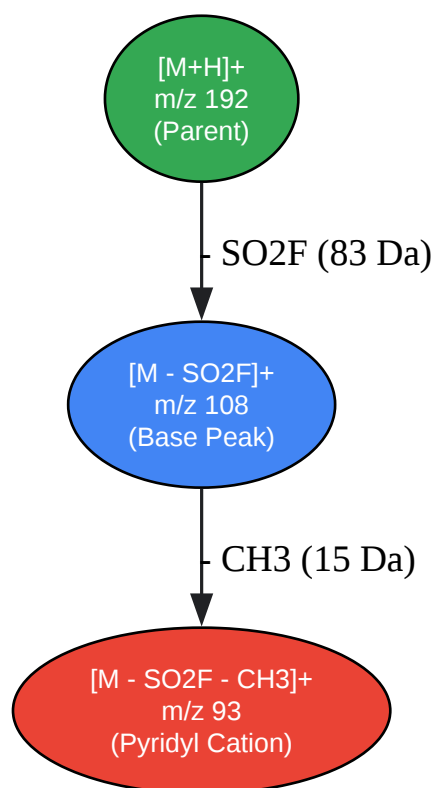
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Caption:

¹H NMR scalar coupling network showing vicinal (solid) and long-range (dashed) interactions.

MS Fragmentation Pathway

The logical fragmentation steps under ESI conditions.



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Caption: Proposed ESI(+) mass spectrometry fragmentation pathway for **3-methoxypyridine-2-sulfonyl fluoride**.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without hydrolysis (sulfonyl fluorides are stable but can hydrolyze in wet basic conditions):

- Solvent Selection: Use anhydrous CDCl₃

(Chloroform-d) neutralized with basic alumina or DMSO-

. Avoid wet solvents.

- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Tube: Use a high-quality 5mm NMR tube.

- Acquisition:
 - H: 16 scans, 1s relaxation delay.
 - F: 32 scans; reference to internal CFCI (0 ppm) or external standard.
 - C: 512-1024 scans due to lower sensitivity.

General Synthesis Route (SuFEx Context)

If the compound is not purchased, it is typically synthesized via the "Sandmeyer-type" fluorosulfonylation or from the sulfonamide.

- Starting Material: 3-Methoxypyridine-2-amine.
- Diazotization: React with NaNO₂ in acidic media (HCl/AcOH) at 0°C to form the diazonium salt.
- Fluorosulfonylation: Treat the diazonium species with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) or bubbling SO₂ in the presence of a fluoride source (KHF₂ or NFSI).
- Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Sulfonyl fluorides are generally stable on silica.

References

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